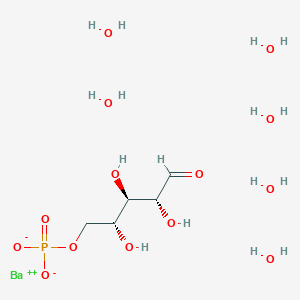
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate
Übersicht
Beschreibung
“Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate” is a chemical compound with the molecular formula C6H11BaO9P . It is composed of a barium ion (Ba2+) and the organic compound [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclic structure (oxolan ring) with multiple hydroxyl groups and a phosphate group . The compound also contains a barium ion . The exact 3D conformation can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 395.45 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 395.919316 g/mol . The topological polar surface area is 163 Ų . The compound has a complexity of 266 .Wissenschaftliche Forschungsanwendungen
Application in Biochemistry
d-Ribose 5-phosphate
is used as a substrate to identify, differentiate, and characterize ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, the precursor of nucleotides .
The methods of application typically involve the use of these enzymes in a controlled laboratory setting, where the substrate (d-Ribose 5-phosphate) is introduced and the reactions are monitored . The technical details or parameters would depend on the specific experimental setup and the enzymes being studied .
The outcomes of these studies contribute to our understanding of these enzymes and the biochemical pathways they are involved in . Quantitative data or statistical analyses from these studies would typically involve measurements of enzyme activity under various conditions .
Application in Rare Sugar Production and Drug Design
Ribose-5-phosphate isomerase has received considerable attention as a multipurpose biocatalyst for the production of rare sugars, including D-allose, L-rhamnulose, L-lyxose, and L-tagatose . Additionally, it has been thought of as a potential drug target in the treatment of trypanosomatid-caused diseases such as Chagas’ disease, leishmaniasis, and human African trypanosomiasis .
The methods of application in this context would involve the use of the enzyme in a biotechnological process to produce the rare sugars, or the design of drugs that can inhibit the enzyme’s activity in the disease-causing organisms .
The outcomes of these applications could potentially include the production of rare sugars for various uses, and the development of new treatments for trypanosomatid-caused diseases .
Eigenschaften
IUPAC Name |
barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.Ba/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;/h1,3-5,7-9H,2H2,(H2,10,11,12);/q;+2/p-2/t3-,4+,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEBFOYVTFUYEC-VEGRVEBRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935518 | |
| Record name | Barium 5-O-phosphonatopentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl phosphate | |
CAS RN |
15673-79-7 | |
| Record name | d-Ribose, 5-(dihydrogen phosphate), barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015673797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barium 5-O-phosphonatopentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30935518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose, 5-(dihydrogen phosphate), barium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















